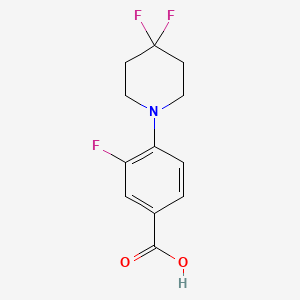![molecular formula C7H9BrO2 B15091097 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene CAS No. 68241-78-1](/img/structure/B15091097.png)
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,4-dioxaspiro[44]non-6-ene is an organic compound with the molecular formula C₇H₉BrO₂ It is a brominated derivative of 1,4-dioxaspiro[44]non-6-ene, characterized by a spirocyclic structure containing a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be synthesized through the bromination of 1,4-dioxaspiro[4.4]non-6-ene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature and solvent, play a crucial role in achieving high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1,4-dioxaspiro[4This includes optimizing reaction conditions, using efficient brominating agents, and employing purification techniques to obtain the compound in large quantities suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Ring-Opening: The spirocyclic structure can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with different oxidation states .
Applications De Recherche Scientifique
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be compared with similar compounds such as:
6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene: This compound has additional methyl groups, which may influence its chemical properties and reactivity.
1,4-Dioxaspiro[4.4]non-6-ene: The non-brominated parent compound, which lacks the bromine atom, resulting in different reactivity and applications.
2-Bromocyclopent-2-enone ethylene ketal: A structurally related compound with different substituents, affecting its chemical behavior.
The uniqueness of this compound lies in its specific bromination pattern and spirocyclic structure, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
68241-78-1 |
|---|---|
Formule moléculaire |
C7H9BrO2 |
Poids moléculaire |
205.05 g/mol |
Nom IUPAC |
9-bromo-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C7H9BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h2H,1,3-5H2 |
Clé InChI |
YRXLQJUTOBAVNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C(=C1)Br)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


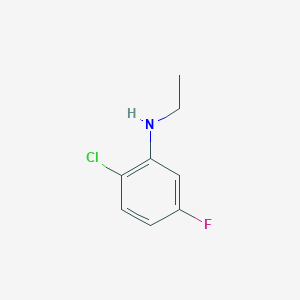
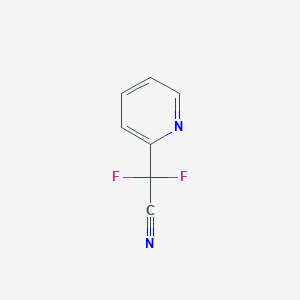
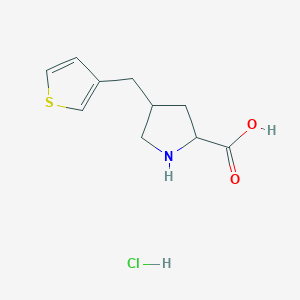

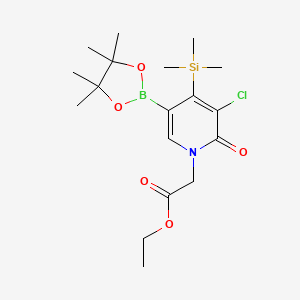
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
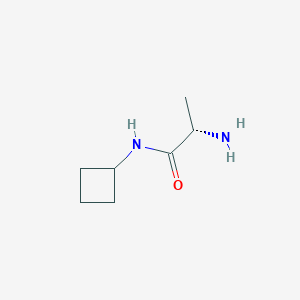
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)

![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
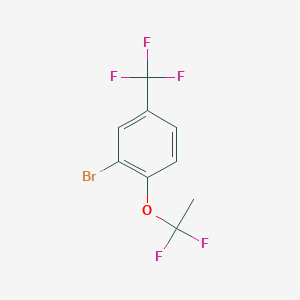
![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
